Cas no 1028748-08-4 ((2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid)

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid 化学的及び物理的性質
名前と識別子
-
- B-(2,3-dihydro-2,2-dimethyl-5-benzofuranyl)Boronic acid
- (2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)boronic acid
- (2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)BORONIC ACID
- (2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boranediol
- APZZJRJOSLSLLR-UHFFFAOYSA-N
- NE37934
- AB30160
- 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ylboronic acid
- (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid
-
- インチ: 1S/C10H13BO3/c1-10(2)6-7-5-8(11(12)13)3-4-9(7)14-10/h3-5,12-13H,6H2,1-2H3
- InChIKey: APZZJRJOSLSLLR-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC(B(O)O)=CC=2CC1(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- トポロジー分子極性表面積: 49.7
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79668-2.5g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 2.5g |
$1848.0 | 2023-02-12 | ||
Enamine | EN300-79668-0.25g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 0.25g |
$466.0 | 2023-02-12 | ||
Enamine | EN300-79668-0.5g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 0.5g |
$735.0 | 2023-02-12 | ||
Enamine | EN300-79668-0.1g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 0.1g |
$326.0 | 2023-02-12 | ||
Enamine | EN300-79668-0.05g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 0.05g |
$218.0 | 2023-02-12 | ||
Enamine | EN300-79668-5.0g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 5.0g |
$2732.0 | 2023-02-12 | ||
Enamine | EN300-79668-1.0g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 1.0g |
$943.0 | 2023-02-12 | ||
Enamine | EN300-79668-10.0g |
(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid |
1028748-08-4 | 10.0g |
$4052.0 | 2023-02-12 |
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-YL)boronic acidに関する追加情報
Introduction to (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic Acid (CAS No. 1028748-08-4)
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid, identified by the CAS number 1028748-08-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative is particularly valued for its unique structural properties and potential applications in drug development, especially in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex molecular architectures.
The compound belongs to the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. The presence of a boronic acid functional group at the 5-position of the benzofuran core enhances its reactivity, making it an excellent intermediate for various synthetic transformations. Boronic acids are well-known for their ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis and medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The< strong>(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid has been explored as a key building block in the synthesis of bioactive molecules. Its structural motif is particularly interesting because it combines the rigidity of the benzene ring with the flexibility of the furan ring, allowing for diverse functionalization and modifications. This feature makes it a versatile tool for medicinal chemists aiming to design molecules with specific biological activities.
One of the most compelling aspects of this compound is its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic organic chemistry and has been widely employed in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The boronic acid moiety in< strong>(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid acts as a coupling partner with aryl or vinyl halides or triflates under palladium catalysis, facilitating the formation of new carbon-carbon bonds. This capability has been leveraged in the synthesis of various biologically relevant compounds, such as kinase inhibitors and antiviral agents.
Recent studies have highlighted the potential of< strong>(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid in developing novel therapeutic agents. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory properties. The benzofuran scaffold is known to exhibit various biological activities, including anti-microbial and anti-tumor effects. By incorporating the boronic acid functional group, scientists have been able to generate novel compounds that retain these desirable properties while also benefiting from enhanced reactivity in cross-coupling reactions.
The compound's structural features also make it an attractive candidate for material science applications. Boronic acids are known to form coordination complexes with metals and can be used to develop smart materials that respond to environmental stimuli. The< strong>(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid derivative has been investigated for its potential use in creating metallo-supramolecular assemblies, which could find applications in sensors and catalysts.
In conclusion, (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid (CAS No. 1028748-08-4) is a multifaceted compound with significant potential in both pharmaceutical and material science research. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable intermediate for synthesizing complex organic molecules, while its unique structural features also open up possibilities for innovative applications in drug development and material science. As research continues to uncover new methodologies and applications for boronic acid derivatives, compounds like this are likely to play an increasingly important role in advancing scientific discovery.
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